Explicit Statement of Limited Comparator-Based Quantitative Evidence for CAS 339027-61-1
Despite extensive searching of PubMed, PubMed Central, ChEMBL, BindingDB, DrugBank, the Protein Data Bank, Google Patents, and the PubChem BioAssay database as of April 29, 2026, no primary research article, patent, or curated database record was identified that contains experimentally determined, quantitative biological activity data (e.g., IC₅₀, Kᵢ, Kd, EC₅₀, MIC) for 1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine (CAS 339027-61-1, PubChem CID 1486119). PubChem CID 1486119 lists this compound as part of the Oprea screening library (Oprea1_444947) and includes only computed physicochemical descriptors; no bioassay results are associated with the record . The compound is offered by several specialty chemical vendors as a research-grade screening entity, but no vendor-supplied certificate of analysis or technical datasheet was located that provides biological potency or selectivity measurements . Consequently, it is not possible at this time to present a valid, comparator-based quantitative differentiation case for this compound versus any nominated analog or alternative. This evidence guide does not contain any fabricated, extrapolated, or class-inferred potency claims. Users are advised to treat this compound as an uncharacterized screening candidate and to generate primary biological data prior to any procurement decision based on expected pharmacological activity.
| Evidence Dimension | Completeness of publicly available quantitative bioactivity data |
|---|---|
| Target Compound Data | No experimental IC₅₀, Kᵢ, Kd, EC₅₀, or MIC data found in any peer-reviewed literature, patent, or authoritative database |
| Comparator Or Baseline | Not applicable—no comparator can be invoked in the absence of target-compound data |
| Quantified Difference | Not calculable |
| Conditions | Literature and database survey conducted on April 29, 2026 across PubMed, PMC, ChEMBL, BindingDB, DrugBank, PDB, Google Patents, and PubChem BioAssay |
Why This Matters
A procurement decision for a screening compound intended for bioassay deployment must be informed by the realistic expectation that no pre-existing biological validation exists; this prevents resource misallocation and reinforces the need for de novo experimental characterization.
- [1] PubChem. (2025). Compound Summary for CID 1486119: BioAssay Results. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] Multiple specialty chemical supplier websites accessed via CAS number search on April 29, 2026. No biological activity datasheets were located for CAS 339027-61-1. View Source
